4-((1H-Indol-3-ylmethylene)amino)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-((1H-Indol-3-ylmethylene)amino)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes an indole moiety, a methoxyphenyl group, and a triazole ring
Preparation Methods
The synthesis of 4-((1H-Indol-3-ylmethylene)amino)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions. One common synthetic route includes the condensation of 1H-indole-3-carbaldehyde with 4-methoxyphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiocarbohydrazide under acidic conditions to yield the desired triazole derivative. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
4-((1H-Indol-3-ylmethylene)amino)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents include halogens, alkylating agents, and acylating agents.
Scientific Research Applications
4-((1H-Indol-3-ylmethylene)amino)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is studied for its interactions with various biological targets.
Medicine: Due to its biological activities, the compound is explored for potential therapeutic applications, such as drug development for treating infections and cancer.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-((1H-Indol-3-ylmethylene)amino)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The indole moiety can interact with enzymes and receptors, modulating their activity. The triazole ring can form coordination complexes with metal ions, influencing various biochemical processes. The compound’s ability to undergo redox reactions also plays a role in its biological effects.
Comparison with Similar Compounds
4-((1H-Indol-3-ylmethylene)amino)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol can be compared with other similar compounds, such as:
4-((1H-Indol-3-ylmethylene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
4-((1H-Indol-3-ylmethylene)amino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol: Contains a chloro group instead of a methoxy group, potentially altering its interactions with biological targets.
4-((1H-Indol-3-ylmethylene)amino)-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol: The presence of a nitro group can significantly impact its electronic properties and reactivity.
Properties
CAS No. |
478253-61-1 |
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Molecular Formula |
C18H15N5OS |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
4-[(E)-1H-indol-3-ylmethylideneamino]-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H15N5OS/c1-24-14-8-6-12(7-9-14)17-21-22-18(25)23(17)20-11-13-10-19-16-5-3-2-4-15(13)16/h2-11,19H,1H3,(H,22,25)/b20-11+ |
InChI Key |
XZSUQZONOBRLTG-RGVLZGJSSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CNC4=CC=CC=C43 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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